2-Amino-3-methoxypropane-1-thiol
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Overview
Description
2-Amino-3-methoxypropane-1-thiol is an organic compound with the molecular formula C4H11NOS It is characterized by the presence of an amino group, a methoxy group, and a thiol group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxypropane-1-thiol typically involves the reaction of 3-methoxypropylamine with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the thiol group .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where 3-methoxypropylamine is reacted with hydrogen sulfide in a reactor. The reaction mixture is then purified through distillation to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Amino-3-methoxypropane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxypropane-1-thiol involves its interaction with biological molecules through its thiol group. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function . This interaction can result in the inhibition of enzyme activity or the stabilization of protein structures, depending on the context .
Comparison with Similar Compounds
3-Methoxypropylamine: Similar structure but lacks the thiol group.
1-Methoxy-2-propylamine: Similar structure but with different positioning of the amino and methoxy groups.
Uniqueness: 2-Amino-3-methoxypropane-1-thiol is unique due to the presence of both an amino group and a thiol group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
869850-47-5 |
---|---|
Molecular Formula |
C4H11NOS |
Molecular Weight |
121.20 g/mol |
IUPAC Name |
2-amino-3-methoxypropane-1-thiol |
InChI |
InChI=1S/C4H11NOS/c1-6-2-4(5)3-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
FZIUOFBTJWMBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CS)N |
Origin of Product |
United States |
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